Cerulenin

Catalog No.
S523218
CAS No.
17397-89-6
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerulenin

CAS Number

17397-89-6

Product Name

Cerulenin

IUPAC Name

(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1

InChI Key

GVEZIHKRYBHEFX-NQQPLRFYSA-N

SMILES

CC=CCC=CCCC(=O)C1C(O1)C(=O)N

Solubility

Slightly soluble

Synonyms

Cerulenin; Helicocerin; 17397-89-6; CHEMBL45627; CHEBI:171741; Cerulenin, Cephalosporium caerulens; AC1NQZF4; EINECS 241-424-8;

Canonical SMILES

CC=CCC=CCCC(=O)C1C(O1)C(=O)N

Isomeric SMILES

C/C=C/C/C=C/CCC(=O)[C@@H]1[C@@H](O1)C(=O)N

Description

The exact mass of the compound Cerulenin is 223.12084 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116069. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cerulenin is a natural antifungal antibiotic initially derived from the fungus Cephalosporium caerulens. It is primarily known for its ability to inhibit the biosynthesis of fatty acids and sterols, making it a significant compound in biochemical research and potential therapeutic applications. The chemical structure of cerulenin is characterized by the formula C₁₂H₁₇NO₃, featuring a unique oxirane ring that contributes to its biological activity. Cerulenin acts as an irreversible inhibitor of fatty acid synthase, particularly targeting the β-ketoacyl-acyl carrier protein synthase enzymes, which play crucial roles in lipid metabolism .

Cerulenin's antifungal activity stems from its ability to disrupt fungal cell wall synthesis. Fungi require fatty acids and sterols as essential components of their cell membranes. By inhibiting fatty acid synthesis, cerulenin disrupts the formation of these vital components, leading to impaired fungal growth and ultimately cell death [, ].

Furthermore, cerulenin exhibits antitumor properties. Studies have shown it can induce apoptosis (programmed cell death) in cancer cells by targeting fatty acid synthase and disrupting their metabolic processes [].

Cell Death and Cancer

Cerulenin has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines [1]. Researchers are investigating how Cerulenin disrupts cellular functions to trigger this process, with the aim of developing new cancer therapies.

[1]

Diabetes Research

Cerulenin may play a role in the development of insulin resistance, a hallmark of type 2 diabetes. Studies suggest that Cerulenin disrupts fatty acid synthesis in pancreatic beta cells, which are responsible for insulin production [2]. This research could help us understand the mechanisms behind diabetes and develop new treatment strategies.

[2]

Investigating Infectious Disease

[3]

Cerulenin's mechanism of action involves covalent modification of key enzymes in the fatty acid synthesis pathway. It irreversibly binds to the active sites of enzymes such as FabB and FabF, leading to permanent inactivation. This binding occurs through thioacylation, where cerulenin reacts with an active-site cysteine residue on these enzymes. The inhibition results in a decreased capacity for fatty acid synthesis, affecting cellular energy metabolism and growth .

In addition to inhibiting fatty acid synthesis, cerulenin also impacts sterol biosynthesis by inhibiting HMG-CoA synthetase activity. This dual inhibition can lead to significant metabolic alterations within cells, including changes in energy availability and lipid composition .

Cerulenin exhibits various biological activities beyond its antifungal properties. It has been shown to induce weight loss in mice by inhibiting feeding through mechanisms that may involve hypothalamic neuropeptides. This effect is independent of leptin signaling pathways, suggesting that cerulenin may modulate appetite regulation through alternative routes .

In cancer research, cerulenin has demonstrated cytotoxic effects against various human cancer cell lines by inducing apoptosis. Its ability to inhibit fatty acid synthase leads to the accumulation of malonyl-coenzyme A, which is toxic to cells with upregulated fatty acid synthase activity. Notably, cerulenin has been reported to decrease HER2/neu protein levels in breast cancer cells, indicating its potential as a therapeutic agent in oncology .

Several methods have been developed for synthesizing cerulenin. One notable approach involves the use of chiral oxiranyllithium reagents combined with Sharpless epoxidation techniques. This method allows for the construction of the compound's complex structure from simpler precursors like glucose and tartaric acid. The synthesis typically requires careful control of stereochemistry to ensure the correct configuration of the oxirane ring .

Cerulenin's applications extend across various fields, including:

  • Antifungal Treatment: Its primary use as an antifungal agent against yeast-type fungi and filamentous fungi.
  • Cancer Research: Investigated for its potential role in targeting fatty acid synthase in cancer therapy.
  • Metabolic Studies: Used in research to understand lipid metabolism and appetite regulation.
  • Biochemical Research: Serves as a tool for studying fatty acid synthesis pathways and enzyme inhibition mechanisms .

Research indicates that cerulenin interacts with multiple metabolic pathways beyond lipid synthesis. It has been shown to stimulate fatty acid oxidation by activating carnitine palmitoyltransferase 1 (CPT1), an enzyme normally inhibited by malonyl-CoA. This interaction suggests that cerulenin may enhance energy availability within cells while simultaneously inhibiting lipid biosynthesis . Additionally, studies have explored its effects on neuropeptide signaling related to appetite control and metabolic regulation .

Cerulenin shares structural and functional similarities with several other compounds that inhibit fatty acid synthesis or have antifungal properties. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMechanism of ActionUnique Features
CeruleninNatural productIrreversible inhibition of fatty acid synthaseFirst known antibiotic targeting lipid synthesis
TriclosanSynthetic antibacterialInhibits enoyl-acyl carrier protein reductaseBroad-spectrum antibacterial activity
ThiopeptoneNatural productInhibits bacterial protein synthesisStrong activity against Gram-positive bacteria
CinnamaldehydeNatural compoundDisrupts membrane integrityExhibits anti-inflammatory properties
Mycolic AcidLipid componentEssential for mycobacterial cell wallUnique structure critical for pathogen survival

Cerulenin stands out due to its specific irreversible binding mechanism and dual role in inhibiting both fatty acid and sterol biosynthesis, making it a valuable compound in both pharmacological and biochemical contexts .

Cerulenin possesses the molecular formula C₁₂H₁₇NO₃ with a molecular weight of 223.27 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service (CAS) registry number 17397-89-6 [2] [4]. The International Union of Pure and Applied Chemistry (IUPAC) name for cerulenin is (2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide [2] [5]. This systematic nomenclature precisely defines the stereochemical configuration and structural features of the molecule.

Alternative nomenclature systems have been employed to describe cerulenin. The compound is also known by the synonym helicocerin [3] [6]. Additional systematic names include (2R,3S,E,E)-2,3-epoxy-4-oxo-7,10-dodecadienamide [6] and cis-2-epoxy-4-oxo-7E,10E-dodecadienamide [7]. The International Chemical Identifier (InChI) key for cerulenin is GVEZIHKRYBHEFX-NQQPLRFYSA-N [7] [8], providing a unique digital fingerprint for database searches and computational applications.

Table 1: Molecular and Structural Parameters

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₃PubChem [2], ChemSpider [1]
Molecular Weight223.27 g/molPubChem [2], ChemicalBook [3]
CAS Registry Number17397-89-6PubChem [2], Wikipedia [4]
IUPAC Name(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamidePubChem [2], ATB Database [5]
Synonym NamesHelicocerin, (2R,3S,E,E)-2,3-Epoxy-4-oxo-7,10-dodecadienamideSigma-Aldrich [6], Chemical Book [3]
InChI KeyGVEZIHKRYBHEFX-NQQPLRFYSA-NLipidMaps [7], NCATS [8]

Stereochemical Configuration and Epoxide Functionality

Cerulenin exhibits complex stereochemical features that are fundamental to its biological activity. The molecule contains two defined stereocenters and two E/Z centers [8]. The epoxide ring adopts a cis-configuration with (2R,3S) stereochemistry [1] [2]. Specifically, the carbon at position 2 (C-2) has R-configuration, while the carbon at position 3 (C-3) exhibits S-configuration [4] [5].

The epoxide functionality represents a critical structural element positioned between two carbonyl groups - a ketone and an amide carbonyl [9]. This unique arrangement of the cis-epoxide ring between two electron-withdrawing carbonyl functionalities is considered novel and contributes significantly to the compound's reactivity profile [10]. The epoxide ring is essential for the covalent mechanism of action, as removal of this functionality eliminates biological activity against fatty acid synthase [9].

The molecule contains two trans-configured double bonds. The first double bond between carbons 7 and 8 exhibits E-configuration (4E), while the second double bond between carbons 10 and 11 also displays E-configuration (7E) [10] [6]. These trans-double bonds are positioned within the aliphatic chain portion of the molecule, contributing to its overall structural rigidity and biological specificity.

Table 2: Stereochemical Configuration

Structural FeatureConfiguration/ValueReference
Epoxide Ring Configurationcis-epoxide (2R,3S)ChemSpider [1], PubChem [2]
Number of Stereocenters2 defined stereocentersNCATS Database [8]
E/Z Centers2 E-configurationsNCATS Database [8]
C-2 ConfigurationRWikipedia [4], ATB Database [5]
C-3 ConfigurationSWikipedia [4], ATB Database [5]
C-7,C-8 Double Bond4E (trans)Sigma-Aldrich [6], Journal [10]
C-10,C-11 Double Bond7E (trans)Sigma-Aldrich [6], Journal [10]

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy has provided detailed structural elucidation of cerulenin. Comprehensive ¹³C NMR analysis utilizing ¹³C-labeled cerulenin revealed specific chemical shift assignments for all twelve carbon atoms [10]. The carbon signal assignments were established based on chemical shift rules and enhanced signal observations from ¹³C-acetate labeling experiments [10].

The ketone carbonyl carbon (C-4) appears at 202.0 ppm, representing the most downfield signal due to the deshielding effect of the carbonyl functionality [10]. The amide carbonyl carbon (C-1) resonates at 167.2 ppm, typical for amide carbonyl carbons [10]. The epoxide carbons exhibit distinct chemical shifts: C-2 at 55.4 ppm and C-3 at 58.4 ppm [10]. Notably, C-3 displays a triplet-like pattern due to geminal carbon-carbon coupling through the adjacent carbonyl group, with a coupling constant of 18.8 Hz [10].

The methylene carbons show characteristic chemical shift patterns. Carbon C-5, positioned adjacent to the ketone carbonyl, appears at 40.9 ppm in the lowest field among the methylene carbons due to the deshielding effect of the neighboring carbonyl group [10]. Carbon C-6 resonates at 26.1 ppm, influenced by the negative N-effect of the carbonyl group [10], while C-9 appears at 35.5 ppm [10]. The alkene carbons exhibit typical olefinic chemical shifts: C-7 at 127.8 ppm, C-8 at 129.3 ppm, C-10 at 130.8 ppm, and C-11 at 125.8 ppm [10]. The terminal methyl group (C-12) resonates at 17.9 ppm [10].

Table 3: ¹³C NMR Chemical Shifts

Carbon PositionChemical Shift (ppm)Assignment Notes
C-1 (Carbonyl, amide)167.2Amide carbonyl downfield
C-2 (Epoxide)55.4Epoxide carbon
C-3 (Epoxide)58.4Epoxide carbon with triplet pattern
C-4 (Carbonyl, ketone)202.0Ketone carbonyl, most downfield
C-5 (CH₂)40.9Adjacent to ketone carbonyl
C-6 (CH₂)26.1β to ketone carbonyl
C-7 (=CH-)127.8Alkene carbon
C-8 (=CH-)129.3Alkene carbon
C-9 (CH₂)35.5Aliphatic methylene
C-10 (=CH-)130.8Alkene carbon
C-11 (=CH-)125.8Alkene carbon
C-12 (CH₃)17.9Terminal methyl group

Mass Spectrometry Characterization

Mass spectrometric analysis of cerulenin reveals characteristic fragmentation patterns and molecular ion peaks. The molecular ion peak appears at m/z 223, corresponding to the molecular weight of the compound [11]. Sodium adduct formation is commonly observed, appearing at m/z 246.4 (M+Na⁺) [11]. The mass spectral fragmentation patterns provide valuable structural information, though specific fragmentation studies have been primarily conducted with modified cerulenin analogues for mechanistic investigations [12] [13].

Fast atom bombardment mass spectrometry has been employed in conjunction with NMR spectroscopy to elucidate the structure of cerulenin-cysteine adducts, providing insights into the covalent binding mechanism of the compound [12]. These studies confirmed the formation of covalent bonds between cerulenin and cysteine residues in target enzymes.

Infrared Spectroscopy

Infrared (IR) spectroscopy of cerulenin reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The compound exhibits a strong carbonyl absorption band at 1720 cm⁻¹, indicative of the ketone functionality [14]. The amide carbonyl contributes additional carbonyl character to the IR spectrum. Trans-disubstituted olefin characteristics are observed at 969 cm⁻¹ [14], confirming the E-configuration of the double bonds within the aliphatic chain.

The epoxide functionality contributes to the overall spectroscopic profile, though specific epoxide IR bands may overlap with other functional group absorptions. The comprehensive IR spectrum provides a fingerprint for compound identification and purity assessment in analytical applications.

Physicochemical Properties (Solubility, Stability)

Physical Properties

Cerulenin exhibits distinct physicochemical properties that influence its handling, storage, and biological applications. The compound displays a melting point range of 93-94°C [3] [14], appearing as a white to off-white crystalline solid [3] [11]. The density of cerulenin is reported as 1.135 g/mL [4], with a boiling point of 120°C under reduced pressure (10⁻⁸ mm Hg) [3]. The refractive index is estimated at 1.5300 [3].

Optical activity measurements reveal a specific rotation of [α]²⁶ᴅ -12° (c 1.0, CHCl₃) [14], confirming the chiral nature of the molecule. The partition coefficient (LogP) values range from 1.2 to 1.68 [7] [15], indicating moderate lipophilicity. The predicted pKa value is 15.19 ± 0.40 [3], suggesting the compound behaves as a very weak acid under physiological conditions.

Structural parameters derived from computational analyses include a topological polar surface area of 72.69 Ų [7], one hydrogen bond donor, and four hydrogen bond acceptors [7]. These properties influence the compound's membrane permeability and molecular interactions.

Table 4: Physicochemical Properties

PropertyValueSource
Melting Point93-94°CChemicalBook [3], Journal [14]
Density1.135 g/mLWikipedia [4]
Boiling Point120°C (10⁻⁸ mm Hg)ChemicalBook [3]
Refractive Index1.5300 (estimated)ChemicalBook [3]
Optical Rotation[α]²⁶ᴅ -12° (c 1.0, CHCl₃)Journal [14]
LogP1.2-1.68LipidMaps [7], DrugBank [15]
pKa (predicted)15.19 ± 0.40ChemicalBook [3]
Topological Polar Surface Area72.69 ŲLipidMaps [7]
Hydrogen Bond Donors1LipidMaps [7]
Hydrogen Bond Acceptors4LipidMaps [7]

Solubility Characteristics

Cerulenin demonstrates variable solubility across different solvent systems, reflecting its amphiphilic molecular structure. The compound exhibits limited aqueous solubility, with reported values of approximately 0.2 mg/mL in water [16] [17]. This sparingly soluble nature in aqueous media necessitates the use of organic solvents or co-solvents for preparation of stock solutions.

In organic solvents, cerulenin displays significantly enhanced solubility. Acetone provides excellent solubility at concentrations of 19.6-20.4 mg/mL, producing clear to slightly hazy solutions [18]. Dimethylformamide (DMF) represents the optimal organic solvent, achieving solubility up to 30 mg/mL [17]. Dimethyl sulfoxide (DMSO) allows dissolution up to 25 mg/mL [16] [17], making it suitable for biological applications requiring organic co-solvents.

Additional organic solvents supporting cerulenin solubility include ethanol, benzene, chloroform, and ethyl acetate [19] [16]. The compound remains insoluble in petroleum ether [19] [16], limiting its extraction and purification options. For aqueous buffer preparations, a recommended approach involves initial dissolution in DMF followed by dilution with the buffer of choice, achieving final concentrations of approximately 0.2 mg/mL in a 1:6 DMF:PBS solution [17].

Table 5: Solubility Data

SolventSolubilityNotesReference
Water0.2 mg/mL (slightly soluble)Sparingly solubleCayman [17], Fermentek [16]
Acetone19.6-20.4 mg/mLClear to slightly hazySigma-Aldrich [18]
EthanolSolubleGood solubilitySigma-Aldrich [19], Fermentek [16]
DMSO25 mg/mLGood solubilityCayman [17], Fermentek [16]
Dimethylformamide (DMF)30 mg/mLBest organic solventCayman [17]
BenzeneSolubleGood solubilitySigma-Aldrich [19], Fermentek [16]
ChloroformSolubleGood solubilitySigma-Aldrich [19]
Ethyl AcetateSolubleGood solubilitySigma-Aldrich [19]
Petroleum EtherInsolubleNot solubleSigma-Aldrich [19], Fermentek [16]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

LogP

1.2

Appearance

Solid powder

Melting Point

93.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MF286Y830Q

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as a biochemical tool, Cerulenin is shown to cause dramatic weight loss in animals

Pharmacology

Cerulenin is an antifungal antibiotic isolated from Cephalosporium caerulens. It interrupts fungal growth by inhibiting the biosynthesis of sterols and fatty acids (inhibits bacterial fatty acid synthesis). It also inhibits HMG-CoA synthetase activity. Cerulenin produces metabolic effects similar to effects of leptin, but through mechanisms that are independent of, or down-stream from, both leptin and melanocortin receptors.

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

Irreversibly binds to fatty acid synthase, specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes). A number of tumor cells and cell lines have been observed to have highly upregulated expression and activity of fatty acid synthase (FAS). Inhibition of FAS by cerulenin leads to cytotoxicity and apoptosis in human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway.

Pictograms

Irritant

Irritant

Other CAS

17397-89-6

Wikipedia

Cerulenin

Dates

Modify: 2023-08-15
1: Tamura H, Okada H, Kume K, Koyano T, Goshima T, Nakamura R, Akao T, Shimoi H,
2: Zheng B, Zhu S, Wu X. Clickable analogue of cerulenin as chemical probe to
3: Trajtenberg F, Altabe S, Larrieux N, Ficarra F, de Mendoza D, Buschiazzo A,
4: Porrini L, Cybulski LE, Altabe SG, Mansilla MC, de Mendoza D. Cerulenin
5: Cheng G, Palanisamy AP, Evans ZP, Sutter AG, Jin L, Singh I, May H, Schmidt
6: Dridi S, Decuypere E, Buyse J. Cerulenin upregulates heat shock protein-70
7: Shiragami R, Murata S, Kosugi C, Tezuka T, Yamazaki M, Hirano A, Yoshimura Y,
8: Tapia V E, Anschau A, Coradini AL, T Franco T, Deckmann AC. Optimization of
9: Banaś W, Furmanek T, Banaś A. Effect of haloxyfop and cerulenin on de novo
10: Jeong NY, Lee JS, Yoo KS, Oh S, Choe E, Lee HJ, Park BS, Choi YH, Yoo YH.
11: Nguyen LN, Nosanchuk JD. The inhibitory effect of cerulenin to yeasts is
12: Jeong NY, Yoo YH. Cerulenin-induced apoptosis is mediated by disrupting the
13: Liu ZL, Wang G, Shu Y, Zou PA, Zhou Y, Yin QS. Enhanced antitumor activity of
14: Mao L, Inoue K, Tao Y, Montelione GT, McDermott AE, Inouye M. Suppression of
15: Murata S, Yanagisawa K, Fukunaga K, Oda T, Kobayashi A, Sasaki R, Ohkohchi N.
16: Fu DH, Liu ZL, Liu JS, Luo Y, Shu Y, Huang SH, Han ZM. Transepithelial
17: Diwischek F, Morschhäuser J, Holzgrabe U. Cerulenin analogues as inhibitors
18: Van Bogaert IN, Develter D, Soetaert W, Vandamme EJ. Cerulenin inhibits de
19: Geerts D, Wallick CJ, Koomoa DL, Koster J, Versteeg R, Go RC, Bachmann AS.
20: Ho TS, Ho YP, Wong WY, Chi-Ming Chiu L, Wong YS, Eng-Choon Ooi V. Fatty acid

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